![molecular formula C24H18F3N3OS B2546831 2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile CAS No. 625377-15-3](/img/structure/B2546831.png)

2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

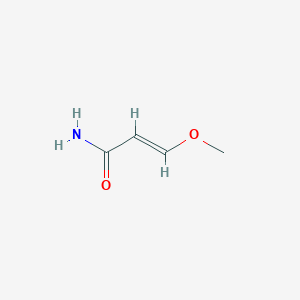

The compound appears to be a complex organic molecule featuring an isoquinoline moiety, a nitrile group, and a trifluoromethyl group among other functional groups. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be informative.

Synthesis Analysis

The synthesis of related compounds involves the reaction of carbamates with sodium hydride in tetrahydrofuran (THF) to yield dihydroxyquinolines, as mentioned in the first paper . This suggests that similar methods could potentially be applied to synthesize the compound , possibly involving a sulfur-containing reagent given the sulfanyl group present in the target molecule.

Molecular Structure Analysis

The second paper provides details on the molecular structure of a related compound, which was determined using X-ray crystallography . The compound forms monoclinic crystals and exhibits interactions such as C–H∙∙∙N and C–H∙∙∙π contacts, leading to the formation of zig-zag ribbons in the crystal structure . These structural insights could be relevant when considering the molecular structure of the compound , as similar intermolecular interactions may occur due to the presence of aromatic rings and nitrile groups.

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of the specific compound, they do discuss the reactivity of similar structures. For instance, the tautomeric equilibria of dihydroxyquinolines are influenced by the nature of substituents, with thioether and nitrile groups favoring the 2-quinolone structure . This information could be extrapolated to hypothesize about the tautomeric stability of the compound , considering its nitrile group.

Physical and Chemical Properties Analysis

The physical properties such as crystal structure and the potential for forming specific types of intermolecular interactions are discussed in the second paper . However, detailed physical and chemical properties of the compound , such as melting point, solubility, and reactivity, are not provided in the papers. One could infer that the presence of a trifluoromethyl group might increase the compound's lipophilicity and potentially affect its boiling point and stability.

Applications De Recherche Scientifique

Chemical Synthesis and Medicinal Chemistry

This compound is involved in various chemical syntheses and medicinal chemistry research. Its structure, related to isoquinoline derivatives, suggests its potential in synthesizing pharmacologically active molecules. For instance, derivatives of 1,4-dihydro-2H-isoquinoline exhibit anti-arrhythmic action and influence coronary circulation, indicating their utility in treating heart rhythm disorders (Wienecke, Fink, & Sagerer, 2005). Moreover, the synthesis and anticancer assessment of 2-amino-3-cyanopyridine derivatives hint at the broader therapeutic potential of related compounds (Mansour, Sayed, Marzouk, & Shaban, 2021).

Synthetic Methodologies

Innovative synthetic methodologies involving compounds with similar structures are crucial for expanding chemical libraries. The development of a one-pot multistep synthesis approach for 3,4-fused isoquinolin-1(2H)-one analogs showcases the efficiency and versatility of modern synthetic techniques (Li & Chua, 2011). Such methodologies enhance the accessibility of complex heterocyclic compounds, which are often found in bioactive molecules.

Antimicrobial and Anticancer Properties

Research into the biological activities of related compounds reveals their potential in treating various diseases. For instance, new derivatives of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline exhibit promising pharmacological activities, suggesting a future avenue for drug development (Zaki, Radwan, & El-Dean, 2017). Similarly, the synthesis of methoxy-substituted 3-formyl-2-phenylindoles, targeting the inhibition of tubulin polymerization, indicates the cancer therapeutic potential of isoquinoline analogs (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Green Chemistry Approaches

Efforts to synthesize heterocyclic compounds via environmentally friendly protocols are evident in the development of green synthesis methods for sulfur-linked bisquinolines, showcasing the commitment to sustainable chemistry practices (Paul, Muthusubramanian, & Bhuvanesh, 2011).

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F3N3OS/c25-24(26,27)20-12-21(17-7-2-1-3-8-17)29-23(19(20)13-28)32-15-22(31)30-11-10-16-6-4-5-9-18(16)14-30/h1-9,12H,10-11,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOMIFVQTPSIRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CSC3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2546748.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylindoline-1,2-dicarboxamide](/img/structure/B2546752.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde O-methyloxime](/img/structure/B2546753.png)

![[1,3]Dioxolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2546754.png)

![1-cyclopentyl-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2546755.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2546756.png)

![6-ethyl 3-methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2546761.png)

![3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2546766.png)